N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC19975870
Molecular Formula: C10H13N3OS
Molecular Weight: 223.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3OS |
|---|---|
| Molecular Weight | 223.30 g/mol |
| IUPAC Name | N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H13N3OS/c1-2-14-5-4-11-10-9-8(3-6-15-9)12-7-13-10/h3,6-7H,2,4-5H2,1H3,(H,11,12,13) |
| Standard InChI Key | RWVKXUXSUBJLII-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCNC1=NC=NC2=C1SC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine (molecular formula: , molecular weight: 223.30 g/mol) features a thieno[3,2-d]pyrimidine scaffold fused with a thiophene ring and a pyrimidine moiety. The ethoxyethyl group (-OCH2CH2OC2H5) at position 4 of the pyrimidine ring distinguishes it from other derivatives, contributing to its unique physicochemical and pharmacological properties.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.30 g/mol | |
| IUPAC Name | N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine | |
| Canonical SMILES | CCOCCNC1=NC=NC2=C1SC=C2 | |
| PubChem CID | 43591285 |
Solubility and Bioavailability
The ethoxyethyl substituent significantly improves aqueous solubility compared to alkyl or aryl derivatives, as evidenced by logP calculations and in vitro permeability assays. This modification reduces hydrophobic interactions with cell membranes, enhancing bioavailability and making the compound more suitable for oral administration.
Synthesis and Structural Modification
Gewald Reaction-Based Synthesis
The synthesis begins with the Gewald reaction, combining ethyl acetoacetate, malononitrile, and sulfur in ethanol catalyzed by diethylamine to form ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate . Cyclocondensation with nitriles under acidic conditions (dry HCl) yields the thieno[3,2-d]pyrimidine core, followed by nucleophilic substitution to introduce the ethoxyethyl group .
Functional Group Diversification
Biological Activities and Mechanisms
Anticancer Activity
N-(2-Ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine exhibits potent activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values ranging from 8–12 μM. Mechanistic studies suggest inhibition of cyclin-dependent kinases (CDKs) and disruption of mitochondrial membrane potential, triggering apoptosis .
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at nanomolar concentrations, reducing prostaglandin E2 and leukotriene B4 production in macrophages. This dual inhibition surpasses the efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Antimycobacterial Activity
In Mycobacterium tuberculosis, the compound targets cytochrome bd oxidase (Cyt-bd), a key enzyme in the electron transport chain . ATP depletion assays show IC50 values of 6–54 μM when combined with Q203, a cytochrome bcc:aa3 inhibitor . This synergy highlights its potential in multidrug-resistant tuberculosis regimens .
Table 2: Biological Activity Profile
| Activity | Model System | IC50/EC50 | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | 8 μM | |
| Anti-inflammatory | COX-2 inhibition | 45 nM | |
| Antimycobacterial | M. tuberculosis | 12 μM |
Pharmacological Advantages Over Analogues
Enhanced Pharmacokinetics
The ethoxyethyl group reduces hepatic metabolism via cytochrome P450 enzymes, prolonging plasma half-life to 6.2 hours in murine models. In contrast, methyl-substituted analogues (e.g., N-2-propen-1-yl derivatives) exhibit shorter half-lives (2.1 hours) .
Target Selectivity
Molecular docking simulations reveal strong binding to CDK2 (ΔG = -9.8 kcal/mol) and COX-2 (ΔG = -10.2 kcal/mol), with minimal off-target interactions compared to thieno[2,3-d]pyrimidines . The ethoxyethyl chain forms hydrogen bonds with Asp86 in CDK2 and Tyr355 in COX-2, enhancing selectivity.
Future Research Directions
In Vivo Efficacy Studies
While in vitro data are promising, animal studies are needed to evaluate toxicity and therapeutic indices. Preliminary pharmacokinetic models suggest a daily oral dose of 50 mg/kg in rats would achieve plasma concentrations above IC90 for Cyt-bd inhibition .
Structural Optimization
Modifying the ethoxyethyl chain’s length (e.g., propoxyethyl or butoxyethyl) could further improve blood-brain barrier penetration for neurological applications. Additionally, introducing fluorine atoms may enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume